8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
Description
8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic architecture imposes conformational rigidity, making this compound valuable in drug discovery for stabilizing peptide secondary structures or probing bioactive conformations. Its molecular formula is C₂₈H₂₉NO₅, with a molecular weight of 467.54 g/mol (estimated based on analogous structures in ).
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C25H27NO4/c27-23(28)17-9-10-25(15-17)11-13-26(14-12-25)24(29)30-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
InChI Key |
VNWGFJKHQJGGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the Fmoc group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Spirocyclic Core Formation: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable precursor. This step may require the use of strong bases or acids to facilitate the cyclization process.
Introduction of Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure consistent quality and high yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
The compound is explored for its potential as a therapeutic agent, particularly in cancer treatment. Its unique structure allows for interactions with biological targets, leading to several mechanisms of action:
- Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions essential for tumor growth.
2. Biochemical Probes:
Due to its ability to interact with specific molecular targets, this compound is being investigated as a biochemical probe to study various biological processes.
3. Synthesis of Complex Molecules:
In organic chemistry, it serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with desired properties.
Case Studies
Case Study 1: Anticancer Activity
Research conducted on similar spirocyclic compounds demonstrated significant anticancer activity against human breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit key metabolic pathways necessary for cancer cell survival .
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with adenosine receptors revealed its potential to modulate signaling pathways involved in inflammation and cancer progression. This interaction suggests possible therapeutic applications in conditions driven by these pathways .
Industrial Applications
1. Advanced Materials Development:
The compound's unique structural characteristics are being utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability.
2. Drug Development:
Pharmaceutical companies are investigating the use of this compound in drug formulations aimed at targeting specific diseases due to its favorable pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions to occur at other functional sites. The spirocyclic structure provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : The target compound’s solubility in DMSO is likely comparable to ((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid (100 mg/mL, ~281 mM) , but the spirocyclic core may reduce solubility in polar solvents relative to linear analogs.
- Stability : The Fmoc group is stable under basic conditions but labile in acidic media (e.g., piperidine). Compounds with dual protection (e.g., Fmoc and Boc in ) enable sequential deprotection, enhancing synthetic versatility.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 375.43 g/mol. The IUPAC name reflects its complex structure, which includes a fluorenylmethoxycarbonyl group that enhances its stability and solubility in biological systems.
Research indicates that compounds similar to 8-azaspiro[4.5]decane derivatives often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. For instance, studies have shown that related compounds exhibit affinity for sigma receptors, which are implicated in several neurological processes and may play roles in pain modulation and neuroprotection .
Antimicrobial Activity
Some derivatives of the azaspiro[4.5]decane structure have demonstrated antimicrobial properties. For example, experiments have shown that certain modifications can enhance the inhibitory effects against specific bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
There is emerging evidence regarding the anticancer potential of this class of compounds. In vitro studies have indicated that certain azaspiro derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Q & A
Basic: What synthetic strategies are employed to prepare 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid?
Answer:
The compound is synthesized via multistep organic reactions involving Fmoc (9-fluorenylmethyloxycarbonyl) protection. Key steps include:
- Spirocyclic Core Formation : Cyclization reactions using Schiff bases or ketone intermediates to construct the 8-azaspiro[4.5]decane scaffold .
- Fmoc Protection : Introduction of the Fmoc group under anhydrous conditions (e.g., THF, pyrolidine) to protect the amine functionality .
- Carboxylic Acid Activation : Post-synthetic modifications, such as ester hydrolysis, to generate the free carboxylic acid moiety .
Characterization typically involves melting point analysis, elemental analysis, IR (C-H stretching at ~2900 cm⁻¹ for sp³ hybridization), and UV spectroscopy (λmax shifts due to electron-withdrawing groups) .
Advanced: How do steric and electronic effects of the spirocyclic structure influence reactivity in peptide coupling?
Answer:
The 8-azaspiro[4.5]decane system imposes conformational rigidity, which:
- Reduces Steric Hindrance : The spirocyclic nitrogen’s fixed geometry optimizes alignment with coupling reagents (e.g., HATU, DCC), enhancing reaction efficiency .
- Modulates Electronic Effects : Electron-withdrawing groups (e.g., Fmoc) on the spirocyclic nitrogen lower nucleophilicity, requiring optimized activation conditions (e.g., 1:1 molar ratio of DIPEA in DCM) .
Contradictions in coupling yields (e.g., 60–90% in similar systems) may arise from solvent polarity or resin compatibility .
Basic: What analytical methods validate the purity and structure of this compound?
Answer:
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.4% theoretical) .
- IR Spectroscopy : Identifies Fmoc carbonyl stretches (~1720 cm⁻¹) and sp³ C-H bends (~1450 cm⁻¹) .
- UV-Vis : Detects π→π* transitions in the fluorenyl group (λmax ~265 nm) .
- HPLC : Assesses purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient) .
Advanced: How do solvent systems impact the compound’s stability during storage?
Answer:
- Solid State : Stable at -20°C for 2–3 years; degradation occurs via Fmoc cleavage under humid conditions .
- Solution State : DMSO (100 mg/mL) is preferred for short-term storage (1 month at -20°C), while aqueous buffers (pH 4–7) show <5% decomposition over 6 months .
Contradictory reports on THF stability ( vs. 14) suggest batch-specific sensitivity to trace acids .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Incinerate in compliance with hazardous waste regulations (no ecotoxicity data available) .
Advanced: Can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model the spirocyclic scaffold’s fit into enzyme active sites (e.g., proteases) .
- ADMET Predictions : Tools like SwissADME estimate moderate BBB permeability (QPPR descriptors) but highlight Fmoc-related hepatotoxicity risks .
Contradictions in solubility predictions (ESOL vs. Ali models) require experimental validation .
Basic: What is the role of the Fmoc group in this compound’s applications?
Answer:
The Fmoc group:
- Protects Amines : Enables selective deprotection under mild basic conditions (20% piperidine in DMF) during solid-phase peptide synthesis (SPPS) .
- Enables Fluorescence Tracking : UV-active fluorenyl moiety (ε ~7800 M⁻¹cm⁻¹ at 265 nm) aids in reaction monitoring .
Advanced: How to resolve contradictions in reported synthetic yields for spirocyclic analogs?
Answer:
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. HOAt) to address steric clashes .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., Fmoc-deprotected intermediates) and adjust stoichiometry .
Basic: What are the solubility profiles in common laboratory solvents?
Answer:
- DMSO : 100 mg/mL (281.42 mM), requiring sonication .
- Water : <2.5 mg/mL; use co-solvents (e.g., 10% acetonitrile) for aqueous assays .
- Ethanol : 50 mg/mL (140.71 mM) at 25°C .
Advanced: What mechanistic insights explain the compound’s resistance to enzymatic degradation?
Answer:
- Conformational Restriction : The spirocyclic framework limits protease access to the amide bond, reducing hydrolysis rates .
- Steric Shielding : Fmoc and spirocyclic groups create a hydrophobic microenvironment, deterring enzyme-substrate binding .
Contrast with linear analogs (e.g., Fmoc-Asp-OH) shows 3–5x slower trypsin cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
